Home > Products > Screening Compounds P105259 > 2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide - 1235349-22-0

2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide

Catalog Number: EVT-2825024
CAS Number: 1235349-22-0
Molecular Formula: C15H28N2O3S
Molecular Weight: 316.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide [, ]

  • Compound Description: This compound is being investigated for its potential in novel combination therapies for cancer, particularly in conjunction with existing anti-cancer agents or radiation therapy. [, ]

2. 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

  • Compound Description: This synthetic opioid, known by its research chemical name U-47700, has emerged as a new psychoactive substance (NPS) and is associated with significant health risks, including a reported fatality. []

3. N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives []

  • Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant activity. They demonstrated efficacy in the maximal electroshock-induced seizures (MES) model in mice, indicating potential as antiepileptic agents. []

4. (-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (Compound 21) []

  • Compound Description: This compound is a potent kappa-opioid receptor agonist with significant analgesic activity, showing greater potency than both morphine and the kappa-selective agonist U-62066 (spiradoline). []

5. N-benzyl-2-(4-hydroxy-3,5-dimethoxyphenyl)-2-[2-oxopyrazin-1(2H)-yl]acetamide (Compound 10o) []

  • Compound Description: This compound, along with other peptidic pyrazinones, was synthesized and demonstrated significant anti-inflammatory activity in a murine model of inflammation. Notably, it exhibited over 75% inhibition of edema induced by tetradecanoylphorbol acetate (TPA). []

6. N-cyclohexyl-2-[2-oxopyrazin-1(2H)-yl]-2-[4-(trifluoromethyl)phenyl]acetamide (Compound 10x) []* Compound Description: This compound displayed potent anti-inflammatory activity in a mouse model, showing significant inhibition of TPA-induced edema (over 75%), decreasing myeloperoxidase activity, and reducing leukocyte infiltration. []* Relevance: This compound shares a noteworthy structural similarity with 2-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide: both possess a cyclohexyl ring directly attached to an acetamide moiety. This shared feature suggests that these compounds might exhibit similar physicochemical properties and could potentially interact with overlapping biological targets.

7. 2-propynylcyclohexyl-5'-N-ethylcarboxamidoadenosines []* Compound Description: These compounds, particularly ATL146e (4-(3-[6-amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester) and ATL193 (acetic acid 4-(3-[6-amino-9-(5-ethylcarbamoyl-3, 4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl] -prop-2-ynyl)-cyclohexylmethyl ester), exhibit high selectivity and potency as agonists for the adenosine A2A receptor, demonstrating potential for modulating human neutrophil activity and inhibiting the oxidative burst. []* Relevance: The structural similarity lies in the shared cyclohexyl ring, a prominent feature in both 2-propynylcyclohexyl-5'-N-ethylcarboxamidoadenosines and 2-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide. This structural commonality suggests the possibility of these compounds interacting with similar biological targets or exhibiting comparable physicochemical properties.

8. trans-(+/-)-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl) cyclohexyl]-benzene-acetamide []

  • Compound Description: This compound is a kappa-selective opioid agonist, demonstrating the ability to inhibit the release of dopamine stimulated by N-methyl-D-aspartate (NMDA) in both guinea pig and rat striatum. []

9. [5R-(5,7,8β)]-N-methyl-N-[7-(1-pyrrolidinyl)1-oxaspiro[4,5]dec-8-yl]-4-benzofuranacetamide (Cl-977) []

  • Compound Description: This compound is a kappa opioid agonist that has been studied for its discriminative stimulus, analgesic, and respiratory effects in rhesus monkeys. []

10. (+/-)-trans-3,4-dichloro-N-methyl-(2-(pyrrolidin-1-yl)-5-methoxy-1,2,3,4-tetrahydronaphth++ +-1-yl benzeneacetamide methanesulfonate (DUP 747) []

  • Compound Description: This is a kappa opioid agonist that has been studied for its discriminative stimulus, analgesic, and respiratory effects in rhesus monkeys. []

11. (+/-)-trans-N-methyl-N-[2-(1-pyrrolidnyl)-cyclohexyl]benzo[b]thiophene-4-acetamide (PD117302) []

  • Compound Description: This compound is a kappa opioid agonist studied for its discriminative stimulus, analgesic, and respiratory effects in rhesus monkeys. []

12. trans-(+/-)-3,4-dichloro-N-methyl-[2-(1-pyrrolidinyl)- cyclohexyl]benzeneacetamide (U-50,488) []

  • Compound Description: This kappa opioid agonist has been extensively studied for its effects on discriminative stimulus, analgesia, and respiration in rhesus monkeys. []

13. (5,7,8β)-N-methyl-N[2-(1-pyrrolidinyl), 1-oxaspiro[4,5]dec-8-yl benzeneacetamide (U-69,593) []

  • Compound Description: This compound is a kappa opioid agonist that has been investigated for its discriminative stimulus, analgesic, and respiratory effects in rhesus monkeys. []

14. trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo [b]thiophene-4-acetamide monohydrochloride (PD117302) []

  • Compound Description: This compound serves as a prototype for highly selective kappa-opioid analgesics, exhibiting significantly higher potency compared to morphine. It has been used as a starting point for designing structurally modified analogues with enhanced kappa opioid receptor affinity and selectivity. []

15. N-2-amino (substituting OXY or THIO) and cycloaliphatic phenylacetamides and benzamides []

  • Compound Description: This class of compounds, characterized by the presence of a cycloaliphatic ring (substituted with oxygen or sulfur) directly attached to a phenylacetamide or benzamide group, exhibits analgesic properties while presenting a low risk of abuse. []

16. N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-(6-(trifluoromethyl)quinazolin-4-ylamino)pyrrolidin-1-yl)cyclohexyl)acetamide []* Compound Description: This compound is a potent antagonist or partial agonist of the MCP-1 receptor, showing promising therapeutic potential in treating various inflammatory, allergic, autoimmune, metabolic, cancer, and cardiovascular diseases. []* Relevance: This compound and 2-cyclohexyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide share a significant structural feature: a cyclohexyl group directly attached to an acetamide moiety. This shared structural motif implies potential similarities in their physicochemical properties and suggests that they might interact with overlapping biological targets.

Properties

CAS Number

1235349-22-0

Product Name

2-cyclohexyl-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide

IUPAC Name

2-cyclohexyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide

Molecular Formula

C15H28N2O3S

Molecular Weight

316.46

InChI

InChI=1S/C15H28N2O3S/c1-21(19,20)17-9-7-14(8-10-17)12-16-15(18)11-13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18)

InChI Key

IKXSSYDJAIKDJU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2CCCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.